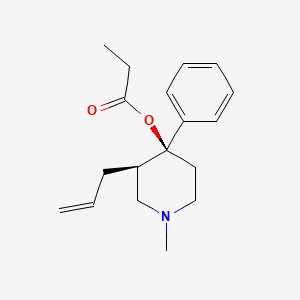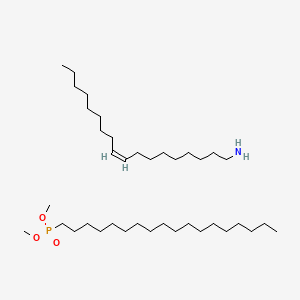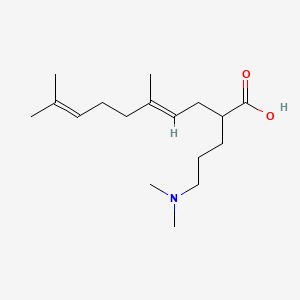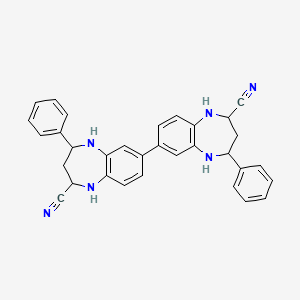
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a methylhexanone structure, with an oxalate group forming a salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate typically involves the reaction of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with oxalic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may participate in redox reactions, influencing cellular processes. The oxalate group can chelate metal ions, affecting their bioavailability and function.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid, used in similar chemical reactions.
Dimethylamine: A related amine with similar reactivity.
Methylhexanone: A ketone with a similar structure but lacking the dimethylamino group.
Uniqueness
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2102090-17-3 |
|---|---|
Fórmula molecular |
C12H23NO5 |
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-5-methylhexan-2-one;oxalic acid |
InChI |
InChI=1S/C10H21NO.C2H2O4/c1-8(2)6-10(9(3)12)7-11(4)5;3-1(4)2(5)6/h8,10H,6-7H2,1-5H3;(H,3,4)(H,5,6) |
Clave InChI |
YGKBBKCXXBMFRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CN(C)C)C(=O)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


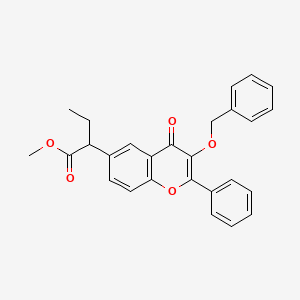
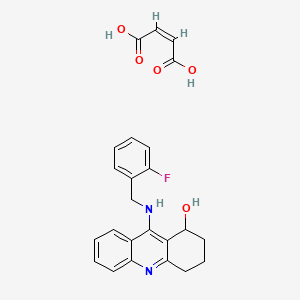
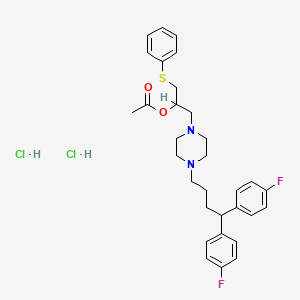
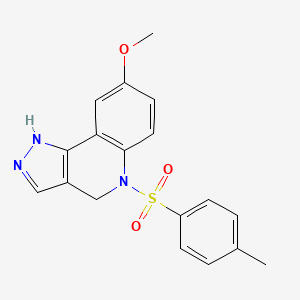
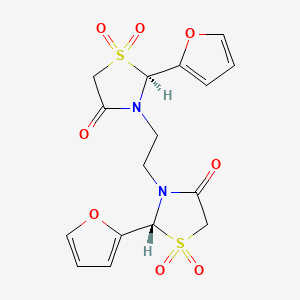
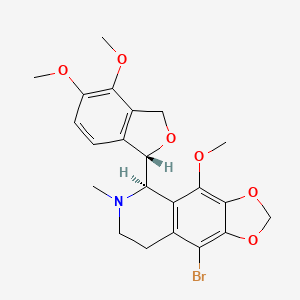
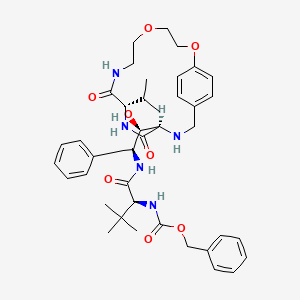
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
